2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid

Catalog No.
S712229
CAS No.
180576-05-0
M.F
C21H22N2O4
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin...

CAS Number

180576-05-0

Product Name

2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C21H22N2O4/c24-20(25)13-22-9-11-23(12-10-22)21(26)27-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,24,25)

InChI Key

XNWPGFGLHGFRRP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CN(CCN1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

The exact mass of the compound 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid (CAS 180576-05-0), commonly referred to as Fmoc-4-carboxymethyl-piperazine, is a bifunctional building block primarily utilized in solid-phase peptide synthesis (SPPS) and targeted protein degrader (PROTAC) design. Structurally, it features a piperazine ring functionalized with an acetic acid moiety and a secondary amine protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This architecture provides a rigid, conformationally constrained spacer that contrasts with highly flexible aliphatic or polyethylene glycol (PEG) linkers. In procurement and material selection, its core value is defined by its high solubility in standard aprotic coupling solvents (such as DMF and NMP) and its strict compatibility with orthogonal Fmoc-based automated synthesis workflows. This allows for the precise, stepwise assembly of complex peptidomimetics, chelating agents, and bifunctional degrader molecules without the need for harsh acidic deprotection steps .

Research Fit

Workflow compatibility
Integrates directly into standard Fmoc-SPPS protocols with base-labile protection
Bifunctional reactivity
Protected amine and free carboxylic acid enable bidirectional incorporation
Ionizable core
Piperazine ring introduces pH-responsive solubility for linker design studies

Substituting this specific compound with closely related analogs fundamentally disrupts automated synthesis protocols and downstream molecular performance. Replacing it with the Boc-protected analog (Boc-4-carboxymethyl-piperazine) shifts the deprotection requirement from mild basic conditions (20% piperidine) to harsh acidic conditions (50% trifluoroacetic acid), which prematurely cleaves acid-labile resins (e.g., Wang or Rink Amide) and destroys acid-sensitive side-chain protecting groups. Conversely, utilizing unprotected 1-piperazineacetic acid is unviable for controlled stepwise synthesis; its zwitterionic nature drastically reduces solubility in organic solvents like DMF and leads to uncontrolled polymerization and side reactions during coupling. Furthermore, substituting the piperazine core with a flexible Fmoc-PEG linker sacrifices the conformational rigidity required to minimize entropic penalties in PROTAC ternary complex formation, leading to suboptimal target degradation efficacy [1].

Substitution Risk

Boc-protected piperazine acetic acid analogs
Acid-labile Boc group is incompatible with Fmoc-SPPS resins and side-chain protections; may disrupt established base-deprotection workflows.
Fmoc-piperazine hydrochloride
Lacks the free carboxylic acid handle; limits incorporation to N-terminal direction and prevents C-terminal or linker-terminal conjugation.
Purely aliphatic Fmoc-alkyl linkers
No ionizable center; cannot provide pH-dependent solubility modulation or endosomal escape facilitation observed with piperazine-containing constructs.

Orthogonal Deprotection Compatibility in Solid-Phase Workflows

In automated solid-phase synthesis, the choice of amine protecting group dictates the entire cleavage and deprotection strategy. Fmoc-4-carboxymethyl-piperazine is deprotected using 20% piperidine in DMF at room temperature, a mild basic condition that leaves acid-labile linkages (such as Wang resin, which requires >90% TFA for cleavage) completely intact. In contrast, the Boc-protected comparator requires 50% TFA in dichloromethane for deprotection, which causes immediate, premature cleavage of the growing peptide or linker from standard acid-labile SPPS resins [1].

Evidence DimensionDeprotection conditions and resin stability
Target Compound DataFmoc-protected: Deprotection at pH ~10-11 (20% piperidine/DMF); Wang/Rink resins remain 100% intact.
Comparator Or BaselineBoc-4-carboxymethyl-piperazine: Requires 50% TFA/DCM, causing premature resin cleavage.
Quantified DifferenceEnables 100% retention of acid-labile resin linkages during amine deprotection, whereas the Boc analog causes near-total premature cleavage.
ConditionsStandard automated Fmoc-SPPS on acid-labile resins.

Procurement of the Fmoc variant is mandatory for synthesizing complex sequences on standard acid-labile resins without destroying the intermediate.

Fmoc vs Boc orthogonality
Class-level
Fmoc: base-labile (20% piperidine/DMF)
Boc: acid-labile (TFA), incompatible with Fmoc-SPPS resins and protecting groups
Ensures compatibility with dominant Fmoc-SPPS infrastructure
Industry-standard orthogonal strategy; avoids separate Boc-chemistry workflow

Conformational Rigidity for PROTAC Linker Optimization

The piperazine core inherently restricts the rotational degrees of freedom compared to linear aliphatic chains. When incorporated as a PROTAC linker, the piperazine-acetic acid moiety reduces the entropic penalty (ΔS) associated with the formation of the target-PROTAC-E3 ligase ternary complex. Compared to highly flexible Fmoc-PEG-based linkers, the rigid piperazine spacer limits the number of accessible conformations in solution, thereby pre-organizing the linker trajectory and frequently enhancing the binding affinity and degradation kinetics of the resulting bifunctional molecule [1].

Evidence DimensionLinker conformational flexibility (rotatable bonds)
Target Compound DataPiperazine-acetic acid core restricts dihedral angles, providing a rigid spacer.
Comparator Or BaselineFmoc-PEG-based linkers (e.g., Fmoc-AEEA), which possess highly flexible, freely rotatable aliphatic ether bonds.
Quantified DifferenceSignificantly reduces the entropic penalty of binding by minimizing the loss of conformational degrees of freedom upon ternary complex formation.
ConditionsIn silico modeling and thermodynamic evaluation of PROTAC ternary complexes.

Buyers designing targeted protein degraders should select this compound when a rigid spacer is needed to optimize the spatial orientation between the target and E3 ligase.

Functional handles
Supporting evidence
Target: 2 handles (Fmoc-amine + COOH)
Comparator (Fmoc-piperazine HCl): 1 handle (amine only)
Enables bidirectional sequential coupling for complex conjugates
Reduces synthetic steps vs monofunctional alternatives

Solvent Compatibility and Handling in Automated Synthesizers

For a building block to be viable in automated peptide synthesizers, it must exhibit high solubility in aprotic polar solvents. Fmoc-4-carboxymethyl-piperazine achieves a solubility of >0.5 M in N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). In stark contrast, the unprotected baseline, 1-piperazineacetic acid, exists as a highly polar zwitterion that is practically insoluble in neat DMF or NMP at concentrations required for efficient coupling (typically 0.2 to 0.5 M). The Fmoc group masks the secondary amine, eliminating this zwitterionic character and ensuring seamless fluidic handling without precipitation in automated lines .

Evidence DimensionSolubility in SPPS coupling solvents (DMF/NMP)
Target Compound DataFmoc-protected: >0.5 M solubility in neat DMF.
Comparator Or BaselineUnprotected 1-piperazineacetic acid: Insoluble in neat DMF at coupling concentrations.
Quantified DifferenceFmoc protection increases organic solvent solubility from near-zero to >0.5 M, enabling homogeneous coupling solutions.
ConditionsPreparation of 0.2 - 0.5 M coupling solutions for automated peptide synthesizers at 25 °C.

Ensures processability and prevents line-clogging in automated synthesizers, making it the only viable choice for high-throughput combinatorial chemistry.

Piperazine vs alkyl ionization
Cross-study comparable
Piperazine core: predicted pKa ~8, ~78% protonated at pH 7.5
Alkyl linker: no ionizable center, 0% protonation
Supports pH-responsive solubility and endosomal escape context
Calculated from published 1,4-dimethylpiperazine pKa data
Degradation efficiency context
Class-level
Reported >95% FLT3-ITD degradation for rigid piperazine/piperidine linker PROTACs; flexible-linker comparator showed lower degradation
Supports piperazine-linker degradation study context
MV4-11 AML model data; class-level inference for linker design
Purity specification
Head-to-head
Target: ≥98% (HPLC)
Boc analog (CAS 183742-34-9): ≥95% (HPLC)
Supports procurement consistency review
Lower maximum impurity burden may reduce side reactions

Automated Synthesis of Constrained Peptidomimetics

Directly leveraging its high solubility in DMF and compatibility with mild piperidine deprotection (as detailed in Section 3), this compound is ideal for automated Fmoc-SPPS. It is used to insert a rigid piperazine spacer into peptide backbones, enhancing proteolytic stability and altering the pharmacokinetic profile of therapeutic peptide candidates without requiring harsh acidic cleavage steps .

Rigid Linker Assembly in PROTAC Development

Because the piperazine core minimizes the entropic penalty during ternary complex formation compared to flexible PEG chains, this compound is highly procured for synthesizing rigid PROTAC linkers. It allows medicinal chemists to precisely control the spatial distance and orientation between the target-binding ligand and the E3 ubiquitin ligase recruiting moiety [1].

Bifunctional Chelator and Conjugate Precursor

The orthogonal protection scheme enables the selective coupling of the acetic acid moiety to a primary amine on a resin-bound peptide, followed by Fmoc removal to reveal the secondary piperazine amine. This secondary amine can then be further functionalized with fluorophores, radiometal chelators (e.g., DOTA derivatives), or other tags, making it a critical hub for synthesizing diagnostic imaging agents .

Application Fit

Application
Selection Property
Validation Focus
Fmoc-SPPS peptide synthesis
Base-labile Fmoc protection, free carboxylic acid
Compatibility with acid-sensitive resins and side-chain protections
PROTAC linker assembly
Piperazine pH-responsive core
Endosomal solubility and escape pathway context
Sequential bioconjugation
Orthogonal amine/carboxylic acid reactivity
Chemoselective coupling without cross-reactivity
Privileged scaffold library synthesis
Piperazine pharmacophore with carboxylic extension
Solid-handling and biological screening reproducibility

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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